tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15IN2O3. It is a derivative of pyridine, featuring an iodine atom at the 4-position and a methoxy group at the 2-position. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-methoxypyridine as the core structure.
Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, such as peptides or proteins, for studying their functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom and methoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate: This compound has a similar structure but with a methoxy group at the 5-position.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound features a bromine atom instead of iodine.
tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBYCZBMTFARSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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